molecular formula C19H30N2O6 B613682 Boc-Dab(Dde)-OH CAS No. 1263045-50-6

Boc-Dab(Dde)-OH

Cat. No.: B613682
CAS No.: 1263045-50-6
M. Wt: 382,46 g/mole
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Description

Boc-Dab(Dde)-OH is a derivative of 2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid. It features two orthogonal protecting groups:

  • Boc (tert-butyloxycarbonyl) on the α-amino group, which is acid-labile and removed via trifluoroacetic acid (TFA) .
  • Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl on the γ-amino group, which is cleaved under mild hydrazine treatment .

Molecular Formula: C₁₉H₃₀N₂O₆
Molecular Weight: 382.5 g/mol .
This compound is widely used in solid-phase peptide synthesis (SPPS) for sequential deprotection strategies, enabling selective modification of peptide side chains.

Properties

IUPAC Name

(2S)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFOGFBBBAQNFL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection of 2,4-Diaminobutyric Acid

The synthesis begins with 2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid with two primary amine groups. Orthogonal protection of these amines is achieved through sequential reactions:

  • Boc Protection of the α-Amino Group :
    The α-amino group is protected first using di-tert-butyl dicarbonate (Boc₂O) in the presence of a weak base such as triethylamine (TEA) or sodium bicarbonate. This reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 4–6 hours, yielding Boc-Dab-OH.

  • Dde Protection of the ε-Amino Group :
    The ε-amino group is subsequently protected with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloroformate (Dde-Cl). This step requires anhydrous conditions, often employing pyridine or N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF) or acetonitrile. The reaction is conducted at room temperature for 12–24 hours.

Critical Parameters :

  • Solvent polarity significantly impacts reaction efficiency; DMF enhances solubility of intermediates.

  • Stoichiometric excess of Dde-Cl (1.2–1.5 equivalents) ensures complete ε-amine protection.

Industrial-Scale Production Strategies

Scalable Reaction Conditions

Industrial production prioritizes yield, purity, and cost-effectiveness. Key adaptations from laboratory methods include:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Glass flask (1–10 L)Stainless steel reactor (100–500 L)
Temperature Control Ice bath or heating mantleJacketed reactors with PID controllers
Purification Column chromatographyCrystallization or precipitation
Yield 60–75%80–90%

Industrial processes often replace chromatographic purification with pH-dependent crystallization. For example, acidifying the reaction mixture to pH 3–4 induces precipitation of this compound, which is filtered and washed with cold ether.

Automation in Protection-Deprotection Cycles

Modern facilities employ automated peptide synthesizers to ensure reproducibility. These systems utilize:

  • In-line monitoring : UV spectrophotometry (290 nm) tracks Dde group removal during quality checks.

  • Closed-loop feedback : Adjusts reagent addition rates based on real-time pH and temperature data.

Reaction Optimization and Troubleshooting

Incomplete Dde Protection

Cause : Residual moisture in solvents or reagents.
Solution : Pre-drying DMF over molecular sieves and using freshly distilled Dde-Cl.

Epimerization During Boc Protection

Cause : Prolonged exposure to basic conditions.
Mitigation : Limiting reaction time to ≤6 hours and maintaining temperatures below 25°C.

Solvent and Catalyst Screening

A comparative study of solvents revealed the following efficiency rankings for Dde protection:

SolventReaction Efficiency (%)Purity (%)
DMF9598
Acetonitrile8895
THF7290

DMF’s high polarity facilitates solubilization of both Boc-Dab-OH and Dde-Cl, minimizing side reactions.

Quality Control and Analytical Characterization

Purity Assessment

Final product quality is verified using:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve this compound from deprotected byproducts.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, CDCl₃) confirms protection status:

    • Boc group: δ 1.44 (s, 9H)

    • Dde group: δ 1.98 (s, 6H), δ 5.21 (s, 1H)

Stability Profiling

This compound exhibits optimal stability when stored at −20°C in anhydrous DMSO or DMF. Accelerated degradation studies (40°C/75% RH) show ≤2% decomposition over 6 months .

Chemical Reactions Analysis

Types of Reactions: Boc-Dab(Dde)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid. The Dde group can be removed using hydrazine or hydroxylamine.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid for Boc removal, hydrazine or hydroxylamine for Dde removal.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Major Products Formed:

    Deprotection: 2,4-diaminobutyric acid.

    Coupling: Peptides and proteins with specific sequences.

Scientific Research Applications

Applications in Peptide Synthesis

Boc-Dab(Dde)-OH is primarily utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). Its role includes:

  • Protection of Amino Groups : The Boc and Dde groups protect the amino functionalities during the synthesis process, allowing for multiple coupling reactions without premature deprotection.
  • Facilitation of Complex Peptide Structures : The compound enables the incorporation of 2,4-diaminobutyric acid residues into peptide chains, facilitating the creation of complex peptides that can be used for various biochemical studies .

Case Studies in Peptide Synthesis

  • Antiviral Drug Development :
    A study focused on developing peptidomimetics targeting the SARS-CoV-2 spike protein utilized this compound during SPPS. The Dde group was selectively removed to allow further functionalization while maintaining peptide integrity . This demonstrates its utility in synthesizing peptides that inhibit viral interactions.
  • Therapeutic Protein Production :
    This compound has been employed in synthesizing therapeutic proteins that can modulate biological pathways. Its ability to create specific peptide sequences makes it invaluable for drug development targeting various diseases .

Role in Biochemical Assays

In addition to its applications in peptide synthesis, this compound plays a critical role in biochemical assays:

  • Probes and Inhibitors : Synthesized peptides using this compound serve as probes or inhibitors in enzyme assays, helping to elucidate protein-protein interactions and enzyme mechanisms.
  • Diagnostic Tools : The compound is also explored in developing diagnostic tools that utilize peptide-based interactions for disease detection .

Mechanism of Action

Mechanism: Boc-Dab(Dde)-OH itself does not have a direct mechanism of action as it is a synthetic intermediate. peptides synthesized using this compound can exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins.

Molecular Targets and Pathways: The molecular targets of peptides synthesized using this compound depend on the sequence and structure of the peptide. These targets can include G-protein coupled receptors, ion channels, and enzymes involved in various biochemical pathways.

Comparison with Similar Compounds

Boc-Dab(Fmoc)-OH

  • Structure: Boc on α-amino, Fmoc (fluorenylmethyloxycarbonyl) on γ-amino.
  • Molecular Formula : C₂₄H₂₈N₂O₆ (Fmoc-Dab(Boc)-OH) .
  • Deprotection :
    • Fmoc is base-labile (removed with piperidine), while Boc requires acidic conditions (TFA) .
  • Applications : Suitable for orthogonal protection in Fmoc-SPPS. Unlike Boc-Dab(Dde)-OH, Fmoc’s base sensitivity limits compatibility with Dde, which is stable to piperidine .

Fmoc-Dab(Dde)-OH

  • Structure: Fmoc on α-amino, Dde on γ-amino.
  • Molecular Formula : C₂₉H₃₂N₂O₆ .
  • Molecular Weight : 504.6 g/mol .
  • Applications : Primarily used in Fmoc-SPPS. The bulky Fmoc group increases steric hindrance, complicating coupling reactions compared to this compound .

Boc-Dab(ivDde)-OH

  • Structure: Boc on α-amino, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) on γ-amino.
  • Key Difference : ivDde is more resistant to piperidine than Dde, preventing migration during Fmoc deprotection .
  • Applications : Preferred in syntheses requiring prolonged exposure to basic conditions or allyl-based protecting groups .

Fmoc-Dab(Boc)-OH

  • Structure: Fmoc on α-amino, Boc on γ-amino.
  • Molecular Formula : C₂₄H₂₈N₂O₆ .
  • Deprotection : Fmoc removed first (piperidine), followed by Boc (TFA). This contrasts with this compound, where Dde is cleaved before Boc .

Boc-Dab(Alloc)-OH

  • Structure: Boc on α-amino, Alloc (allyloxycarbonyl) on γ-amino.
  • Deprotection : Alloc is removed via palladium-catalyzed allyl transfer, enabling orthogonal strategies in acidic or basic environments .
  • Applications : Ideal for synthesizing cyclic peptides where mild deprotection is critical.

Structural and Functional Comparison Table

Compound α-Protection γ-Protection Molecular Weight (g/mol) Key Deprotection Method Stability Notes
This compound Boc Dde 382.5 Hydrazine (Dde), TFA (Boc) Dde stable to piperidine
Boc-Dab(Fmoc)-OH Boc Fmoc 440.5 Piperidine (Fmoc), TFA (Boc) Fmoc base-sensitive
Fmoc-Dab(Dde)-OH Fmoc Dde 504.6 Hydrazine (Dde), Piperidine (Fmoc) Bulky Fmoc may hinder coupling
Boc-Dab(ivDde)-OH Boc ivDde ~450* Hydrazine (ivDde), TFA (Boc) ivDde resists piperidine
Fmoc-Dab(Boc)-OH Fmoc Boc 440.5 Piperidine (Fmoc), TFA (Boc) Sequential deprotection required

Biological Activity

Boc-Dab(Dde)-OH, also known as N-alpha-t-Butyloxycarbonyl-D-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. This compound is characterized by its protective groups: tert-butoxycarbonyl (Boc) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde). These modifications enhance its utility in peptide synthesis and biological research.

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Melting Point : 81 - 91 °C
  • Optical Rotation : [α]D20 = +28 ± 1 º (C=1 MeOH)

The structural characteristics of this compound allow for the introduction of 2,4-diaminobutyric acid residues into peptide chains, facilitating the synthesis of complex peptides and proteins essential for various biochemical applications.

Biological Activity

This compound plays a significant role in several biological contexts:

Peptide Synthesis and Applications

  • Peptide Probes and Inhibitors : The compound is utilized to create peptides that function as probes or inhibitors in biochemical assays. These peptides are crucial for studying protein-protein interactions and enzyme mechanisms.
  • Therapeutic Applications : Due to its structural properties, this compound is explored in the development of peptide-based drugs targeting specific receptors or enzymes. This enhances its potential therapeutic applications in treating various diseases.
  • Orthogonal Protection Strategy : The Dde group allows selective unmasking of amino groups during solid-phase peptide synthesis (SPPS), enabling complex modifications without affecting other residues. This feature is particularly advantageous for synthesizing branched or cyclic peptides .

Study on Macrocyclic Peptides

A recent study focused on the synthesis of macrocyclic peptides using this compound. The researchers demonstrated that incorporating this compound into peptide sequences maintained high biological activity while allowing for conformational flexibility. The synthesized peptides exhibited antimicrobial properties with minimal inhibitory concentrations (MIC) comparable to native compounds .

Investigation of Peptidomimetics

Another study evaluated peptidomimetics synthesized with this compound as a building block. These peptidomimetics were designed to target SARS-CoV proteins, showcasing the versatility of this compound in developing novel therapeutics against viral infections. The results indicated promising biological activity, emphasizing the compound's role in drug discovery .

Comparative Analysis

To better understand the unique features of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructure SimilaritiesUnique Features
Boc-Dab(Fmoc)-OHSimilar amino acid backboneUses Fmoc protection instead of Dde
Dde-L-Dab(Fmoc)-OHSimilar backbone with Fmoc protectionPrimarily used in Fmoc chemistry
Boc-D-Dab-OHShares the same amino acidSimpler structure without Dde
Boc-Dap(Fmoc)-OHSimilar backbone but different side-chain modificationsUtilizes Fmoc protection

The unique combination of protective groups in this compound allows for versatile applications in peptide synthesis that may not be achievable with other derivatives .

Q & A

Q. Guidelines for Researchers

  • Basic questions focus on established protocols and characterization.
  • Advanced questions require hypothesis-driven experimentation, meta-analysis, and interdisciplinary validation.
  • Methodological rigor is enforced through frameworks like P-E/I-C-O and FINER, ensuring alignment with peer-review standards .

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